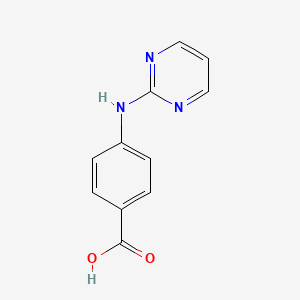

4-(Pyrimidin-2-ylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrimidin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXNIXEOKDJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649927 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920287-46-3 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(pyrimidin-2-yl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyrimidin 2 Ylamino Benzoic Acid and Its Derivatives

General Synthetic Strategies for Aminobenzoic Acid-Pyrimidines

The construction of the aminobenzoic acid-pyrimidine framework generally relies on well-established organic reactions, which can be broadly categorized into condensation reactions and multi-step synthetic routes involving the derivatization of intermediates.

Condensation Reactions in Target Compound Synthesis

Condensation reactions are a cornerstone in the synthesis of 4-(pyrimidin-2-ylamino)benzoic acid and its analogs. These reactions typically involve the formation of a new carbon-nitrogen bond between an aminobenzoic acid derivative and a pyrimidine (B1678525) precursor. A common approach involves the reaction of a substituted aminobenzoic acid with a pyrimidine derivative bearing a suitable leaving group, such as a halogen, under conditions that promote nucleophilic aromatic substitution. nih.gov The reaction conditions, including solvent, temperature, and the use of a base, are crucial for achieving high yields and purity. For instance, the synthesis of 4-anlinoquinoline derivatives, which share a similar structural motif, is achieved through the nucleophilic substitution of a chloroquinoline with an aromatic amine. nih.gov

Another key condensation strategy involves the reaction of a guanidino-substituted benzoic acid with a β-dicarbonyl compound or its equivalent. This method is particularly useful for constructing the pyrimidine ring itself. The initial condensation forms a dihydropyrimidine (B8664642) derivative, which can then be oxidized to the aromatic pyrimidine.

Multi-step Synthetic Routes and Intermediate Derivatization

More complex derivatives of this compound often necessitate multi-step synthetic sequences. These routes allow for the introduction of various functional groups and structural modifications to the core scaffold. A typical multi-step synthesis might begin with the separate synthesis of the aminobenzoic acid and pyrimidine moieties, followed by their coupling in a later step. nih.gov

Intermediate derivatization plays a pivotal role in these multi-step strategies. For example, a synthesized this compound can be further modified by converting the carboxylic acid group into an ester, amide, or other functional groups. This allows for the exploration of structure-activity relationships and the development of compounds with optimized properties. nih.gov Similarly, the pyrimidine ring can be substituted with various groups to modulate the compound's biological activity. nih.gov

Specific Reaction Pathways and Precursors

Several specific reaction pathways have been developed for the synthesis of this compound and its derivatives, each utilizing distinct precursors and reaction conditions.

Formation via Reactions of Arylpyrimidinyl-Amino Benzoic Acids

One prominent pathway involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with 4-guanidino benzoic acid ethyl ester nitrate (B79036). nih.govnih.gov This reaction, typically carried out in ethanol (B145695) with a base like sodium hydroxide, proceeds under reflux conditions to yield 4-((4-arylpyrimidin-2-yl)amino)benzoic acids. nih.gov The resulting arylpyrimidinyl-amino benzoic acids can then be further reacted, for instance with hydrazine (B178648) hydrate (B1144303), to generate aroylhydrazides, which are versatile intermediates for creating a diverse range of derivatives. nih.govnih.gov

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 3-(dimethylamino)-1-arylprop-2-en-1-ones | 4-guanidino benzoic acid ethyl ester nitrate | 4-((4-arylpyrimidin-2-yl)amino)benzoic acids | nih.govnih.gov |

Synthesis Involving Guanidino Benzoic Acid Esters

The synthesis of the key precursor, guanidino benzoic acid ester, is a critical step in this pathway. Ethyl 4-aminobenzoate (B8803810) can be treated with cyanamide (B42294) in the presence of concentrated hydrochloric acid in ethanol. nih.gov Subsequent treatment with ammonium (B1175870) nitrate yields 4-guanidino benzoic acid ethyl ester nitrate. nih.govnih.gov This guanidino derivative serves as a foundational building block for the construction of the pyrimidine ring. nih.gov A similar approach can be applied to synthesize 3-guanidino benzoic acid ethyl ester nitrate from ethyl 3-aminobenzoate. nih.gov

| Starting Material | Reagents | Product | Reference |

| Ethyl 4-aminobenzoate | 1. Cyanamide, HCl, Ethanol | 4-guanidino benzoic acid ethyl ester nitrate | nih.gov |

| 2. Ammonium nitrate | |||

| Ethyl 3-aminobenzoate | 1. Cyanamide, HCl, Ethanol | 3-guanidino benzoic acid ethyl ester nitrate | nih.gov |

| 2. Ammonium nitrate |

Preparation of Hydrazinocarboxamide/Carbothioamide Derivatives

Derivatives containing hydrazinocarboxamide or carbothioamide functionalities are often synthesized from the corresponding aroylhydrazides. nih.govnih.gov These aroylhydrazides are obtained by refluxing the 4-((4-arylpyrimidin-2-yl)amino)benzoic acids with hydrazine hydrate in ethanol. nih.gov The resulting aroylhydrazides can then be reacted with various isocyanates or isothiocyanates to afford the final hydrazinocarboxamide or carbothioamide derivatives. nih.gov This modular approach allows for the introduction of a wide array of substituents at this position, facilitating the exploration of their impact on biological activity. nih.govnih.gov

| Intermediate | Reagent | Product Class | Reference |

| 4-((4-arylpyrimidin-2-yl)amino)benzohydrazide | Isocyanates or Isothiocyanates | (4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives | nih.govnih.gov |

Advanced Synthetic Techniques and Optimization

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.gov In the context of pyrimidine derivatives, microwave-assisted synthesis has been successfully employed. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved by reacting 2-amino-4-chloro-pyrimidine with various substituted amines in the presence of anhydrous propanol (B110389) and triethylamine. nih.gov This reaction proceeds at temperatures between 120–140 °C for a short duration of 15–30 minutes. nih.gov

Similarly, a two-step microwave-assisted process has been developed for the synthesis of 2-amino-4,6-diarylpyrimidines. rsc.org This method involves an initial aldol (B89426) condensation to form chalcone (B49325) intermediates, followed by a ring-closing condensation with guanidine (B92328) hydrochloride. rsc.org The use of microwave irradiation in these syntheses underscores its utility in accelerating the discovery and development of new pyrimidine-based compounds. nih.govrsc.org

Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-amino-4-chloro-pyrimidine, substituted amine | Anhydrous propanol, triethylamine, 120–140 °C, 15–30 min | 2-amino-4-chloro-pyrimidine derivatives | nih.gov |

| Benzaldehydes, acetophenones, guanidine hydrochloride | Two-step: 1. Aldol condensation; 2. Ring closure | 2-amino-4,6-diarylpyrimidines | rsc.org |

| Aromatic/heteroaromatic aldehydes, 2-aminobenzimidazole (B67599) derivatives, terminal alkynes | NiFe2O4@MCM-41@IL/Pt(II) nanocatalyst, water | Benzoimidazo[1,2-a]pyrimidines | nih.gov |

Application of Coupling Reagents in Amide Bond Formation

The formation of an amide bond is a critical step in the synthesis of many derivatives of this compound. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid group, enabling its reaction with an amine. luxembourg-bio.com A wide array of such reagents has been developed, each with its own advantages.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), were among the first coupling reagents to be widely used. luxembourg-bio.com The mechanism involves the reaction of the carboxylic acid with DCC to form an O-acylurea intermediate, which then reacts with the amine. luxembourg-bio.com To suppress side reactions and reduce racemization, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often employed. luxembourg-bio.combachem.com

More recently, phosphonium (B103445) and aminium/uronium salts have gained popularity due to their high efficiency and the water-solubility of their byproducts, which simplifies purification. luxembourg-bio.combachem.com Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently used. bachem.com Novel coupling reagents continue to be developed, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which offers enhanced safety and solubility profiles. bachem.comluxembourg-bio.com Ynamides have also been identified as effective coupling reagents that can minimize racemization during peptide bond formation. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features | Reference |

| Carbodiimides | DCC, EDC | Early generation, often used with additives like HOBt. | luxembourg-bio.combachem.com |

| Phosphonium Salts | BOP, PyBOP | High coupling rates, water-soluble byproducts. | luxembourg-bio.combachem.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Highly efficient, improved safety and solubility with newer reagents. | luxembourg-bio.combachem.comluxembourg-bio.com |

| Ynamides | MYTsA, MYMsA | Suppress racemization, suitable for peptide synthesis. | nih.gov |

One-Pot Synthetic Protocols for Intermediates

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. nih.gov Several one-pot procedures have been developed for the synthesis of heterocyclic systems related to the building blocks of this compound.

For example, the synthesis of pyrano[2,3-d]pyrimidinone derivatives has been achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and barbituric acid or thiobarbituric acid in aqueous media. sid.irorientjchem.org These reactions can be catalyzed by substances like L-proline or 1,4-diazabicyclo[2.2.2]octane (DABCO). sid.irorientjchem.org Similarly, benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives can be synthesized in a one-pot, three-component reaction of 2-aminobenzimidazole, an aldehyde, and a β-dicarbonyl compound under solvent-free conditions, often catalyzed by an acid such as sulfamic acid. researchgate.net These methods provide rapid and efficient access to complex heterocyclic structures that can serve as intermediates or analogs in drug discovery programs. sid.irorientjchem.orgresearchgate.net

Derivatization Strategies for Structural Modification

The structural modification of the this compound scaffold is crucial for optimizing its biological activity and physicochemical properties. Various derivatization strategies are employed to explore the structure-activity relationships.

One common approach involves the modification of the carboxylic acid group. For instance, the synthesis of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid has been reported, showcasing a transformation of the initial amino-isocoumarin structure. mdpi.com

Another key strategy is the derivatization of the amine on the phenyl ring. For example, the synthesis of imatinib (B729) analogs has been explored starting from an amino-phenylaminopyrimidine precursor. mdpi.com This precursor can be converted into various derivatives, such as a pyrrole-substituted compound by reaction with 2,5-dimethoxytetrahydrofuran, an azide (B81097) derivative via diazotization followed by reaction with sodium azide, and subsequently a triazole derivative through a click reaction with an alkyne. mdpi.com These examples highlight the versatility of the core structure for creating a diverse library of compounds for biological screening.

Molecular Design and Structure Activity Relationship Sar Studies

Rational Drug Design Principles Applied to 4-(Pyrimidin-2-ylamino)benzoic acid Scaffolds

The this compound framework serves as a versatile building block in the rational design of targeted therapeutic agents. guidechem.com A primary strategy involves using this core scaffold to position functional groups in a specific orientation to interact with biological targets, such as the ATP-binding site of protein kinases. The design process is often guided by the structure of known inhibitors and the molecular architecture of the target's active site.

This scaffold is a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor, which underscores its significance in developing targeted cancer therapies. chemicalbook.com Drug design strategies often involve creating libraries of derivatives by introducing various substituents onto the pyrimidine (B1678525) and benzoic acid rings. These modifications aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For instance, researchers have designed and synthesized dual inhibitors by strategically combining the this compound pharmacophore with other moieties to target multiple signaling pathways, such as those involving anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). nih.gov

Correlating Structural Modulations with Biological Activities

The biological activity of compounds derived from the this compound scaffold is highly sensitive to structural modifications. SAR studies are crucial for understanding how changes in the molecule's structure affect its interaction with biological targets.

The pyrimidine ring is a critical component for the biological activity of this class of compounds, and its substitution pattern significantly influences efficacy. SAR studies on related 2-arylamino-4-aryl-pyrimidines have demonstrated that specific modifications can lead to substantial gains in potency. For example, the incorporation of a bromide atom at the 5-position of the pyrimidine core was found to yield a lead compound with potent inhibition of PAK1 kinase and strong anti-proliferative activity in cancer cell lines. nih.gov This highlights the strategic importance of halogen substitution on the pyrimidine ring for enhancing biological effects.

The table below illustrates the impact of substitutions on the pyrimidine ring on biological activity from a study on PAK1 kinase inhibitors.

| Compound ID | Pyrimidine Ring Substitution (at 5-position) | PAK1 IC₅₀ (nM) |

| Lead Compound | Bromide | < 10 |

| Analog 1 | Hydrogen | > 100 |

| Analog 2 | Methyl | 50 - 100 |

This table is generated based on findings that bromination at the 5-position significantly enhances potency. nih.gov

Modifications to the benzoyl moiety also play a pivotal role in modulating the activity of this compound derivatives. The position of the linkage to the rest of the molecule is particularly important. Studies comparing derivatives have shown that replacing a 4-(pyrimidin-2-ylamino)benzohydrazide scaffold (para-substitution) with a 3-(pyrimidin-2-ylamino)benzohydrazide (meta-substitution) tended to decrease the antiproliferative activity. This suggests that the para-substitution pattern on the benzoic acid ring is preferred for optimal biological function in this context.

Furthermore, the nature of the substituents on the phenyl ring can affect activity. In one study of 2,4-pyrimidinediamine derivatives, introducing either electron-withdrawing groups (like F, Cl) or electron-donating groups (like CH₃) onto the terminal phenyl ring resulted in decreased inhibitory activity compared to the unsubstituted analog. nih.gov

The amine linker that connects the pyrimidine and benzoic acid rings is not merely a spacer but an integral part of the pharmacophore. Its ability to participate in hydrogen bonding can be crucial for the molecule's binding affinity and interaction with biological targets. cymitquimica.com The structural properties of this linker, such as its length and rigidity, are critical for maintaining the optimal orientation of the aromatic rings.

Research into related pyrimidine derivatives has shown that modifying the linker can have a significant impact on biological activity. For instance, in a series of ALK and HDAC dual inhibitors, it was found that increasing the length of a linker chain attached to the core structure was unfavorable for enhancing anti-proliferative activity. nih.gov This indicates that a constrained linker length is likely necessary to ensure the correct positioning of the molecule within the target's binding site for effective molecular recognition.

While the core this compound molecule is achiral, the introduction of chiral centers in its derivatives can have profound stereochemical implications for their efficacy. The three-dimensional arrangement of atoms is critical for precise interaction with chiral biological targets like enzymes and receptors.

In studies on related pyrimidine-4-carboxamides, stereochemistry was a key determinant of inhibitory potency. Researchers found that replacing a flexible N-methylphenethylamine group with a conformationally restricted and chiral (S)-3-phenylpiperidine substituent led to a threefold increase in inhibitory potency. researchgate.net Further optimization by introducing another chiral moiety, (S)-3-hydroxypyrrolidine, resulted in a tenfold increase in activity. researchgate.net These findings underscore that when developing more complex derivatives from the this compound scaffold, controlling stereochemistry is a critical principle for achieving high efficacy.

The following table demonstrates the effect of stereospecific, conformationally restricted substituents on inhibitor potency. researchgate.net

| Compound Type | Key Substituent | Relative Inhibitory Potency |

| Initial Hit | N-methylphenethylamine | 1x |

| Conformationally Restricted Analog | (S)-3-phenylpiperidine | 3x increase |

| Optimized Lead Compound | (S)-3-hydroxypyrrolidine | 10x increase |

This table is based on SAR studies of pyrimidine-4-carboxamides, demonstrating the impact of introducing chiral, rigid groups. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For pyrimidine derivatives, QSAR is a valuable tool for predicting the activity of novel compounds and guiding the design of more potent molecules. mui.ac.ir

Although specific QSAR models for this compound itself are not detailed in the provided sources, studies on closely related pyrimidine structures, such as furopyrimidine and thienopyrimidine derivatives, demonstrate the utility of this approach. mui.ac.irmui.ac.ir These studies often employ methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models. mui.ac.ir

In a 2D-QSAR study on thienopyrimidine analogs, molecular descriptors such as lipophilicity (XlogP) and various topological indices were identified as important predictors of antibacterial activity. researchgate.net For a series of VEGFR-2 inhibitors based on pyrimidine scaffolds, QSAR models were developed that successfully predicted the pharmacological activity of the compounds. mui.ac.ir Such models provide insights into the physicochemical properties and structural features that are critical for biological function, allowing for the virtual screening and rational design of new derivatives with enhanced therapeutic potential.

Pharmacophore Identification and Lead Optimization

The compound this compound belongs to the broader class of 2-aminopyrimidine derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. The process of refining this core structure into a potent and selective drug candidate involves identifying its key chemical features for biological activity (the pharmacophore) and systematically modifying the molecule to enhance its therapeutic properties through lead optimization.

Pharmacophore Identification

The pharmacophoric features of the 2-aminopyrimidine scaffold are well-established, primarily through its common role as a "hinge-binder" in the ATP-binding pocket of various protein kinases. The essential interactions derived from the this compound core include:

Hydrogen Bond Donor: The exocyclic amino group (-NH-) is crucial, typically forming a hydrogen bond with a backbone carbonyl oxygen in the hinge region of the kinase.

Hydrogen Bond Acceptor: One of the nitrogen atoms within the pyrimidine ring acts as a hydrogen bond acceptor, interacting with a backbone NH group in the hinge region. This bidentate hydrogen-bonding pattern is a classic interaction that anchors the inhibitor to the enzyme.

Aromatic/Hydrophobic Core: The pyrimidine ring and the attached benzoic acid ring system serve as a rigid scaffold that occupies hydrophobic regions within the ATP-binding site.

These three features—a hydrogen bond donor, a hydrogen bond acceptor, and an adjacent aromatic system—constitute the core pharmacophore of this chemical class. The benzoic acid moiety extends from this core, providing a vector for further modification to achieve additional interactions and improve properties.

Lead Optimization

Lead optimization is an iterative process where a lead compound, such as this compound, is chemically modified to improve its potency, selectivity, and pharmacokinetic profile. Research in this area often focuses on introducing various substituents to the core structure to probe for additional binding interactions.

A notable example of lead optimization can be seen in the development of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs). In a study by Guo et al., a complex derivative of the core structure, specifically 4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)benzoic acid, was used as a starting point. nih.gov The lead optimization strategy focused on modifying the carboxylic acid group by forming amide bonds with various substituted o-phenylenediamines. This approach aimed to introduce a zinc-binding group, essential for HDAC inhibition, while retaining the core aminopyrimidine scaffold for ALK inhibition. nih.gov

The structure-activity relationship (SAR) of the resulting compounds revealed insights into the effects of different substituents on the phenylenediamine ring. The inhibitory activities of these synthesized analogs against ALK and HDAC1 are presented in the table below.

| Compound | R¹ | R² | ALK IC₅₀ (nM) | HDAC1 IC₅₀ (nM) |

|---|---|---|---|---|

| 12a | H | H | 1.5 ± 0.2 | 44.2 ± 3.1 |

| 12b | F | H | 1.8 ± 0.3 | 123.4 ± 8.2 |

| 12c | Cl | H | 1.9 ± 0.2 | 135.2 ± 9.5 |

| 12d | CH₃ | H | 1.7 ± 0.1 | 110.7 ± 7.6 |

| 12e | OCH₃ | H | 2.1 ± 0.4 | 148.9 ± 10.3 |

| 12f | F | F | 2.5 ± 0.3 | 167.3 ± 11.5 |

| 12g | Cl | Cl | 2.8 ± 0.5 | 189.6 ± 12.8 |

| 12h | CH₃ | CH₃ | 2.3 ± 0.2 | 155.4 ± 10.9 |

The unsubstituted analog (12a ) demonstrated the most potent inhibitory activity against both ALK (IC₅₀ = 1.5 nM) and HDAC1 (IC₅₀ = 44.2 nM). nih.gov

The introduction of single electron-withdrawing (F, Cl) or electron-donating (CH₃, OCH₃) groups at the R¹ position generally maintained high potency against ALK but significantly decreased activity against HDAC1. nih.gov

Disubstitution on the phenylenediamine ring, such as in compounds 12f , 12g , and 12h , also led to a reduction in HDAC1 inhibitory activity. nih.gov

This study exemplifies a classic lead optimization strategy where a specific region of a lead molecule is systematically modified to enhance activity and introduce new functions, leading to a deeper understanding of the structure-activity relationships that govern molecular recognition by the targets.

Biological Activities and Preclinical Therapeutic Potential

Anticancer Activity and Mechanisms

The anticancer properties of compounds derived from the 4-(pyrimidin-2-ylamino)benzoic acid structure are primarily attributed to their targeted interaction with specific cellular components that regulate cell growth and death. These mechanisms include the antagonism of the retinoid X receptor alpha and the direct inhibition of cancer cell proliferation, ultimately leading to programmed cell death, or apoptosis.

Retinoid X Receptor Alpha (RXRα) Antagonism

A significant mechanism of action for these derivatives is their function as antagonists of the Retinoid X Receptor Alpha (RXRα), a nuclear receptor that plays a pivotal role in cell development and differentiation. nih.govnih.gov By inhibiting this receptor, these compounds can disrupt the signaling pathways that contribute to tumor growth.

Studies have demonstrated that synthetic derivatives, specifically (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide compounds, effectively act as RXRα antagonists. One notable derivative, referred to in research as compound 6A, has shown potent, dose-dependent inhibition of RXRα transactivation induced by 9-cis-retinoic acid. nih.gov This inhibition of the receptor's transcriptional activity is a key aspect of its anticancer potential. In a broader screening, several compounds from this chemical series exhibited a significant antagonistic effect on the transactivation of RXRα. nih.gov

The antagonistic activity of these compounds is rooted in their ability to selectively bind to the ligand-binding domain (LBD) of the RXRα receptor. Compound 6A, for instance, has been shown to bind to the RXRα-LBD with a strong, submicromolar affinity, with a dissociation constant (Kd) of 1.20 × 10⁻⁷ M. nih.gov Molecular docking studies have further elucidated the binding mode, confirming the interaction between the compound and the ligand-binding pocket of RXRα, which underlies its antagonistic function. nih.gov

Anti-proliferative Effects on Cancer Cell Lines (e.g., HepG2, A549)

Derivatives based on the this compound scaffold have demonstrated potent anti-proliferative effects against various human cancer cell lines. nih.govnih.gov Notably, significant activity has been observed in hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549) cells. nih.govnih.gov

Compound 6A, a standout derivative, has shown IC₅₀ values (the concentration required to inhibit 50% of cell viability) of less than 10 µM in both HepG2 and A549 cell lines. nih.gov This indicates a strong inhibitory effect on the growth of these cancer cells. Furthermore, this compound displayed low cytotoxicity in normal human cell lines, suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: In Vitro Anti-proliferative Activities of Selected this compound Derivatives

| Compound | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) |

|---|---|---|

| 6A | < 10 | < 10 |

| 6C | > 50 | > 50 |

| 6E | 15.6 ± 2.1 | 23.4 ± 3.5 |

| 6G | 12.5 ± 1.8 | 18.7 ± 2.9 |

Data represents the mean ± standard deviation of triplicate experiments. IC₅₀ values denote the concentration of the compound that inhibits 50% of cell growth.

Induction of Apoptosis Pathways

A crucial aspect of the anticancer activity of these compounds is their ability to induce apoptosis, or programmed cell death, in cancer cells. Research has shown that the apoptotic effects are linked to the compound's role as an RXRα antagonist. nih.gov

The induction of apoptosis by these derivatives is evidenced by the activation of key apoptotic markers. Specifically, treatment with compound 6A has been shown to cause a time- and dose-dependent cleavage of poly ADP-ribose polymerase (PARP). nih.gov The cleavage of PARP into its characteristic fragment (c-PARP) is a hallmark of apoptosis, executed by caspases, which are central to the apoptotic process. researchgate.net The observation of increased levels of c-PARP, along with stimulated caspase-3 activity following treatment, confirms that these compounds trigger the caspase-mediated apoptotic pathway, leading to the death of cancer cells. nih.gov

Activation of Caspase-3

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Caspase-3 is a critical executioner caspase in this process. While direct studies on this compound are limited, research on closely related derivatives highlights the potential of this scaffold to trigger caspase-3-mediated apoptosis.

A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated as potential antagonists of the retinoid X receptor alpha (RXRα). nih.gov In this study, the lead compound, 6A , not only demonstrated potent anti-proliferative activity against human cancer cell lines (HepG2 and A549) but was also shown to induce apoptosis. Further investigation revealed that compound 6A significantly stimulates caspase-3 activity, leading to RXRα-dependent programmed cell death. nih.gov This suggests that the 4-(pyrimidin-2-ylamino)benzoyl moiety is a viable scaffold for developing agents that can activate the caspase-3 apoptotic pathway. nih.gov

Similarly, studies on other related structures, such as 4-anilino-2-(2-pyridyl)pyrimidines and N-methylthieno[2,3-d]pyrimidines, have identified them as potent inducers of apoptosis. nih.govnih.gov These compounds were found to activate caspases, reinforcing the importance of the aminopyrimidine core in designing apoptosis-inducing agents. nih.govnih.gov

Kinase Inhibition Profiles

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been investigated as a core structure for inhibitors of several important kinases.

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers, making it an attractive target for therapeutic intervention. nih.gov While data on this compound itself is not prominent, extensive research on its isomers and analogues demonstrates the scaffold's potential.

Studies have identified potent ATP-competitive CK2 inhibitors among 4-aminothieno[2,3-d]pyrimidine derivatives. nih.govresearchgate.net The most active compounds in one such study were benzoic acid derivatives, albeit with a meta-amino substitution relative to the carboxyl group. For example, 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid showed an IC₅₀ value of 0.008 µM. nih.gov Another study on 2-aminopyrimidinone derivatives identified 2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid as an efficient inhibitor with an IC₅₀ of 1.1 µM. nih.gov

These findings underscore that the general structure of a substituted pyrimidine (B1678525) linked to a benzoic acid is a promising pharmacophore for developing potent and selective CK2 inhibitors.

Table 1: CK2 Inhibition by Benzoic Acid Derivatives

| Compound | Core Structure | Substitution | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| NHTP33 | Thieno[2,3-d]pyrimidine (B153573) | 3-(6-methyl-5-phenyl...amino)benzoic acid | 0.008 | nih.gov |

| NHTP23 | Thieno[2,3-d]pyrimidine | 3-(5-p-tolyl...amino)benzoic acid | 0.01 | nih.govotavachemicals.com |

| NHTP25 | Thieno[2,3-d]pyrimidine | 3-(5-phenyl...amino)benzoic acid | 0.065 | nih.govotavachemicals.com |

The combination of an anaplastic lymphoma kinase (ALK) inhibitor with a histone deacetylase (HDAC) inhibitor has been shown to produce synergistic anti-proliferative effects in cancer cells. nih.gov This has led to the development of dual inhibitors that target both enzymes simultaneously.

Researchers have designed and synthesized 2,4-pyrimidinediamine derivatives as dual ALK and HDAC inhibitors. nih.govnih.gov Within these studies, the intermediate compound 4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)benzoic acid was synthesized. nih.govsemanticscholar.org This demonstrates that the this compound core can be utilized as a foundational element for creating more complex, dual-target inhibitors. One of the final compounds, 10f , which builds upon this core structure, displayed potent and balanced inhibitory activity against both ALK (IC₅₀ = 2.1 nM) and HDAC1 (IC₅₀ = 7.9 nM). nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov The pyrimidine scaffold is a known feature of many VEGFR-2 inhibitors.

Research into novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine derivatives has yielded potent VEGFR-2 inhibitors. nih.gov These compounds, which are structurally related to this compound, were designed based on the pharmacophoric features of known type II VEGFR-2 inhibitors. Several derivatives exhibited IC₅₀ values in the nanomolar range. Notably, the thieno[2,3-d]pyrimidine derivatives 21b and 21e demonstrated IC₅₀ values of 33.4 nM and 21 nM, respectively. nih.gov Molecular docking studies confirmed that these pyrimidine-based structures can bind effectively to the ATP-binding site in the kinase hinge region. nih.gov

Table 2: VEGFR-2 Inhibition by Thieno[2,3-d]pyrimidine Derivatives

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| 21e | 21 | nih.gov |

| 21b | 33.4 | nih.gov |

| 21c | 47.0 | nih.gov |

The 2-phenylaminopyrimidine framework is famously the core of Imatinib (B729), a revolutionary tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and other cancers. nih.govresearchgate.net Imatinib specifically targets the BCR-ABL fusion protein, the causative agent of CML.

The chemical structure of Imatinib, N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide , contains the essential pyrimidin-2-ylamino group linked to a phenyl ring. nih.gov This core is crucial for its inhibitory activity. The development of Imatinib demonstrated the power of targeting the specific molecular pathology of a cancer. The synthesis of Imatinib and its analogues often involves intermediates that are derivatives of aminopyrimidine and benzoic acid, highlighting the fundamental role of the this compound scaffold in the design of potent tyrosine kinase inhibitors. mdpi.comvulcanchem.com

Antimicrobial and Anti-parasitic Efficacy

Beyond oncology, the this compound structure and its relatives have been explored for their potential to combat infectious diseases.

Derivatives of 4-amino benzoic acid (PABA) substituted with pyrimidine have been investigated as inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a validated target for antimalarial drugs. nih.gov In one study, a series of novel PABA-substituted pyrimidine derivatives were synthesized and screened for antimalarial activity. The compound 3f , which featured a 4-methyl piperazine (B1678402) substitution, was the most active against both chloroquine-resistant (IC₅₀ = 4.71 µg/ml) and chloroquine-sensitive (IC₅₀ = 5.26 µg/ml) strains of P. falciparum. nih.gov

Furthermore, various pyrimidine derivatives have demonstrated broader antimicrobial properties. For instance, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides showed significant in vitro activity against several microbial strains. researchgate.net While not benzoic acid derivatives, these compounds feature the key pyrimidin-2-ylamino moiety linked to a substituted benzene (B151609) ring, indicating the versatility of this chemical arrangement in developing antimicrobial agents.

Antibacterial Activity

The antibacterial properties of benzoic acid and its derivatives have been a subject of interest in the scientific community. Studies have shown that modifications to the benzoic acid structure, such as the addition of hydroxyl or methoxyl groups, can influence its efficacy against bacteria like Escherichia coli. nih.gov For instance, the position of these substituents on the benzoic ring plays a crucial role in determining the compound's bactericidal and biofilm-inhibiting capabilities. nih.gov While specific studies focusing solely on the antibacterial activity of this compound are not extensively detailed in the provided search results, the known antibacterial potential of both benzoic acid and pyrimidine derivatives suggests a promising area for future investigation. nih.govnih.gov Pyrimidine structures are integral to various antibacterial drugs, highlighting the potential of pyrimidine-substituted benzoic acid compounds in this field. nih.gov

Antimalarial Activity: Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR) Inhibition

A significant area of research for this compound derivatives is in the fight against malaria, a disease caused by the protozoan parasite Plasmodium falciparum. nih.govnih.govrawdatalibrary.net The enzyme dihydrofolate reductase (DHFR) is a critical target for antimalarial drugs as it is essential for the parasite's DNA synthesis and proliferation. monash.edu

In an effort to develop new drugs to combat antimalarial resistance, a series of novel Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) inhibitors were synthesized using a pyrimidine core substituted with 4-aminobenzoic acid (PABA). nih.govnih.govrawdatalibrary.net These compounds were tested for their in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.govnih.gov

The results demonstrated that several of these PABA-substituted pyrimidine derivatives exhibited significant antimalarial activity. nih.govnih.govrawdatalibrary.net The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, varied depending on the specific substitutions on the pyrimidine ring. nih.govnih.gov For the 3D7 strain, IC50 values ranged from 5.26 to 106.76 µg/ml, while for the Dd2 strain, the range was 4.71 to 112.98 µg/ml. nih.govrawdatalibrary.net Notably, some of the synthesized compounds showed promising activity against both strains of the parasite, suggesting their potential for further development as effective Pf-DHFR inhibitors. nih.govnih.govrawdatalibrary.net

Table 1: Antimalarial Activity of PABA-Substituted Pyrimidine Derivatives

Interaction with Nucleic Acids

The interaction of small molecules with nucleic acids is a fundamental aspect of their biological activity, and this holds true for derivatives of this compound.

DNA Binding Mechanisms (e.g., Groove Binding)

While the provided information does not offer specific details on the DNA binding mechanisms of this compound itself, the broader class of pyrimidine derivatives is known to interact with DNA. The folate pathway, which is targeted by pyrimidine-based inhibitors, is crucial for the synthesis of nucleotides, the building blocks of DNA. gaacademy.org This indirect interaction underscores the importance of the pyrimidine scaffold in processes related to DNA. Further research is needed to elucidate the specific binding modes, such as groove binding or intercalation, that this compound and its analogs might employ when interacting with DNA.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. This makes them attractive targets for anticancer and antibacterial drugs. Certain pyrimido[1,6-a]benzimidazoles, which are structurally related to quinolones, have been shown to inhibit eukaryotic topoisomerase II. nih.gov These compounds were found to inhibit the DNA relaxation activity of the enzyme, and some even enhanced topoisomerase II-mediated DNA cleavage, leading to cytotoxicity in cancer cells. nih.gov This suggests that pyrimidine-containing compounds, potentially including derivatives of this compound, could be explored for their topoisomerase inhibitory activity.

Chemical Compounds Mentioned

Computational and in Silico Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the interaction between a ligand (such as a derivative of 4-(Pyrimidin-2-ylamino)benzoic acid) and a protein's binding site. For structurally similar compounds, like kinase inhibitors, docking studies are used to understand how they fit into the ATP-binding pocket of a target kinase. The simulation calculates a binding affinity or score, which estimates the strength of the interaction. Key interactions typically identified include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein.

Molecular Dynamics Simulations for Binding Stability and Conformation

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation models the movement of every atom in the system, providing insights into the conformational changes of both the ligand and the protein. This method can validate the docking results by determining if the ligand remains stably bound within the active site. Key metrics analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations could be used to determine a wide range of electronic properties. These include the optimization of the molecule's geometry, calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and mapping of the molecular electrostatic potential (MEP). These properties are vital for understanding the molecule's reactivity, stability, and potential interaction sites for non-covalent bonding with a biological target. For instance, a study on the related molecule 4-(carboxyamino)-benzoic acid used the DFT-B3LYP/6-311G method to obtain its geometric structure and quantum chemical parameters researchgate.net.

In Silico Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These models are built from experimental data of large sets of molecules and can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 family. For novel compounds, these predictions are essential for early-stage evaluation of their drug-likeness and for identifying potential liabilities before synthesis and in vitro testing. Various software and web servers, such as SwissADME, are available for these predictions rsc.orgmdpi.com.

Virtual Screening and Hit-to-Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process can be either structure-based, relying on molecular docking, or ligand-based, using the chemical structure of a known active compound as a template. The this compound scaffold could be used in a ligand-based search to find other molecules with similar properties. The output of a virtual screening campaign is a ranked list of "hits," which are then subjected to further experimental validation. Promising and validated hits serve as the starting point for the "hit-to-lead" phase, where medicinal chemistry efforts are applied to optimize their potency and pharmacokinetic properties.

Future Perspectives and Research Directions

Exploration of Novel Molecular Targets for Therapeutic Intervention

While derivatives of 4-(pyrimidin-2-ylamino)benzoic acid have been investigated for their effects on established targets like tyrosine kinases and retinoid X receptor alpha (RXRα), the full therapeutic potential of this scaffold may extend to other biological pathways. nih.govmdpi.comnih.gov Future research should focus on identifying and validating novel molecular targets for compounds based on this structure.

One area of interest is the exploration of its potential as an inhibitor of enzymes involved in metabolic disorders or inflammatory processes. For instance, studies on similar benzoic acid derivatives have highlighted their inhibitory effects on enzymes like tyrosinase, which is implicated in hyperpigmentation disorders. nih.gov A comprehensive screening of this compound and its analogs against a broad panel of enzymes and receptors could uncover previously unknown biological activities. This approach could lead to the repurposing of this chemical scaffold for new therapeutic indications beyond oncology.

Design of Multi-Targeting Agents with Enhanced Selectivity

The development of drug resistance is a major challenge in cancer therapy. mdpi.com One strategy to overcome this is the design of multi-targeting agents that can simultaneously inhibit several key signaling pathways involved in tumor growth and survival. The this compound core is an ideal starting point for creating such agents.

Future design strategies could involve the strategic modification of the pyrimidine (B1678525) and benzoic acid rings to incorporate pharmacophoric features known to interact with different kinase families or other relevant cancer targets. nih.govnih.gov For example, incorporating elements that target both cyclin-dependent kinases (CDKs) and other oncogenic kinases could lead to synergistic anticancer effects. nih.gov The goal is to create derivatives with a precisely balanced activity profile, maximizing therapeutic benefit while minimizing off-target effects and potential toxicity. nih.govnih.gov

Table 1: Examples of Designed Multi-Targeting Agents Based on Similar Scaffolds

| Compound Class | Targeted Kinases | Therapeutic Rationale |

| Pyridinyl-N-[(triazolyl)phenyl]pyrimidinamine derivatives | ABL kinase | Overcoming resistance in chronic myeloid leukemia. mdpi.comchemicalbook.com |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4 and CDK6 | Inducing cell cycle arrest in various cancers. nih.gov |

| 2,4,5-trisubstituted pyrimidines | CDK9 | Targeting transcriptional dysregulation in cancer. cardiff.ac.uk |

This table is for illustrative purposes and highlights the potential for multi-targeting strategies based on related chemical structures.

Development of Advanced Delivery Systems for Optimized Efficacy

The therapeutic efficacy of this compound derivatives can be significantly enhanced through the use of advanced drug delivery systems. nih.gov These systems can improve solubility, protect the drug from degradation, and facilitate targeted delivery to the site of action, thereby increasing potency and reducing systemic side effects. nih.gov

Future research in this area should explore the encapsulation of these compounds within various nanocarriers, such as liposomes, polymeric micelles, and silica-based nanoparticles. nih.gov These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to cancer cells or specific tissues. Stimuli-responsive systems that release the drug in response to the tumor microenvironment (e.g., lower pH) could also be developed to further enhance specificity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These computational tools can be employed to accelerate the design and optimization of novel this compound derivatives.

AI algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries. mdpi.commdpi.com Generative models can design entirely new molecules with desired properties, such as high potency and selectivity. mdpi.com Furthermore, in silico methods like molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between the compounds and their molecular targets, guiding the rational design of more effective inhibitors. mdpi.commdpi.comnih.gov

Scalable and Sustainable Synthetic Methodologies for Large-Scale Production

As promising drug candidates emerge from research and development, the need for efficient and sustainable methods for their large-scale synthesis becomes critical. Future efforts should focus on optimizing the synthetic routes to this compound and its derivatives.

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(pyrimidin-2-ylamino)benzoic acid?

A practical approach involves using 2-carbamimidoylbenzoic acid as a precursor, enabling efficient cyclocondensation with ketones or aldehydes under mild acidic conditions. This method yields substituted 2-(pyrimidin-2-yl)benzoic acids with high regioselectivity. Optimization includes controlling reaction temperature (80–100°C) and using acetic acid as a catalyst. Post-synthesis purification via recrystallization or column chromatography ensures product integrity .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Assign aromatic protons and confirm substitution patterns (e.g., pyrimidine ring integration vs. benzoic acid protons).

- HPLC : Monitor reaction progress and purity (>97% as per commercial standards).

- Melting Point Analysis : Compare observed values (e.g., 238–240°C) with literature data to validate crystallinity .

- X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELX programs (e.g., SHELXL for refinement) .

Advanced: How can crystallographic data contradictions in this compound derivatives be resolved?

Discrepancies in bond angles or torsional parameters often arise from disordered crystal packing or twinning. Use SHELXD for phase determination and SHELXL for refining high-resolution data. For twinned crystals, apply the TWIN/BASF commands in SHELXL. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to reconcile structural ambiguities. ORTEP-3 or WinGX can visualize thermal ellipsoids to assess positional disorder .

Advanced: How does this compound interact with cytochrome P450 enzymes?

Metabolic studies on analogous compounds (e.g., 4-(imidazol-1-yl)benzoic acid) reveal potential oxidation pathways. In CYP199A4, the pyrimidine moiety may undergo hydroxylation or N-oxidation. Methodologically, employ NADH/O₂-supported assays with HPLC (C18 columns) and MS to detect metabolites. Control experiments with H₂O₂ (1–50 mM) confirm enzyme specificity, as non-enzymatic oxidation is negligible under these conditions .

Advanced: How can researchers address contradictory spectral data in oxidation studies of this compound?

Contradictions (e.g., unexpected HPLC peaks or MS fragments) may arise from side reactions or impurities. Use LC-MS/MS with collision-induced dissociation (CID) to differentiate isobaric species. For example, in CYP-mediated oxidation, compare retention times and fragmentation patterns with synthetic standards. Employ deuterated solvents in NMR to suppress solvent peaks interfering with aromatic signals .

Advanced: What strategies optimize structure-activity relationships (SAR) for pyrimidine-substituted benzoic acids?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to enhance metabolic stability (see analogues in ).

- Bioisosteric Replacement : Replace the benzoic acid moiety with sulfonamide or tetrazole groups to modulate solubility.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict binding affinities or pKa shifts. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How can researchers validate synthetic intermediates using multi-technique approaches?

For intermediates like 4-(pyrimidin-2-yl)benzoyl chloride, combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.